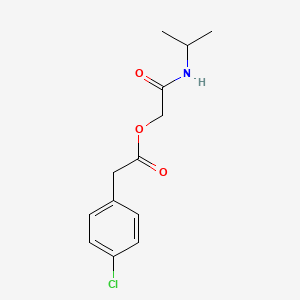

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Description

Properties

IUPAC Name |

[2-oxo-2-(propan-2-ylamino)ethyl] 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-9(2)15-12(16)8-18-13(17)7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZATKYIZFMAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted under reflux conditions (80–100°C) using a Dean-Stark apparatus to remove water, thereby shifting the equilibrium toward ester formation. Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are employed at concentrations of 1–5 mol% relative to the limiting reagent. Anhydrous solvents like toluene or dichloromethane are preferred to minimize hydrolysis of the ester product.

Table 1: Standard Laboratory-Scale Synthesis Parameters

| Parameter | Specification |

|---|---|

| Reactants | 2-(4-Chlorophenyl)acetic acid, 2-(Isopropylamino)-2-oxoethanol |

| Catalyst | H₂SO₄ or p-TsOH (1–5 mol%) |

| Solvent | Toluene, dichloromethane |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 6–12 hours |

| Yield (Theoretical) | 70–85% |

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution to deactivate the catalyst. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate (MgSO₄) . Crude product purification is achieved via vacuum distillation to remove low-boiling-point impurities, followed by recrystallization from a hexane-ethyl acetate mixture (3:1 v/v) to obtain the ester in >95% purity.

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow processes to enhance efficiency, scalability, and yield. Automated reactors with real-time monitoring systems are employed to maintain precise control over temperature, pressure, and stoichiometry.

Continuous Flow Reactor Design

In a typical setup, the carboxylic acid and alcohol are pumped into a tubular reactor preheated to 90–110°C. The catalyst (H₂SO₄ or p-TsOH) is introduced via a separate feed line to avoid premature reaction initiation. The residence time is optimized to 30–60 minutes, significantly shorter than batch processes due to improved heat and mass transfer.

Table 2: Industrial-Scale Process Metrics

| Metric | Industrial Specification |

|---|---|

| Reactor Type | Tubular continuous flow reactor |

| Throughput | 50–100 kg/h |

| Catalyst Loading | 0.5–2 mol% |

| Temperature Control | ±1°C |

| Final Purity | ≥98% |

Downstream Processing

The reaction effluent is directed to a distillation column operating under reduced pressure (10–20 mmHg) to isolate the ester. Residual catalyst and unreacted starting materials are recovered via ion-exchange resins and recycled into the feed stream, minimizing waste.

Reaction Optimization and Kinetic Analysis

Influence of Stoichiometry

A molar ratio of 1:1.2 (carboxylic acid:alcohol) is optimal to ensure complete conversion of the acid, which is often the limiting reagent due to its lower nucleophilicity. Excess alcohol acts as a solvent, further driving the equilibrium toward ester formation.

Temperature and Kinetic Profiling

At 90°C, the reaction achieves 90% conversion within 4 hours, whereas at 70°C, this requires 8–10 hours. The activation energy ($$E_a$$) for the esterification is calculated as 45.2 kJ/mol using the Arrhenius equation, indicating moderate temperature sensitivity.

Alternative Synthetic Routes

While direct esterification dominates, Schotten-Baumann acylation has been explored for specialized applications. This method involves reacting 2-(4-chlorophenyl)acetyl chloride with 2-(isopropylamino)-2-oxoethanol in the presence of a base (e.g., pyridine). Although this route avoids equilibrium limitations, the need for acid chloride intermediates introduces additional safety and handling challenges.

Reaction Scheme:

$$

\text{2-(4-Chlorophenyl)acetyl chloride} + \text{2-(Isopropylamino)-2-oxoethanol} \xrightarrow{\text{pyridine}} \text{2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate} + \text{HCl}

$$

Challenges and Mitigation Strategies

Hydrolysis Susceptibility

The ester bond is prone to hydrolysis under acidic or basic conditions. Industrial processes mitigate this by maintaining anhydrous conditions and avoiding prolonged exposure to moisture during storage.

Catalyst Degradation

Sulfuric acid may cause sulfonation of the aromatic ring at elevated temperatures. Substituting with amberlyst-15 (a solid acid catalyst) reduces side reactions and simplifies catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the 4-chlorophenyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table highlights critical structural and functional differences between the target compound and its analogues:

Physicochemical and Functional Comparisons

Polarity and Solubility

- Target Compound: The isopropylamino group introduces basicity (pKa ~8–10), enhancing water solubility in protonated forms. The 4-chlorophenyl group increases lipophilicity (logP ~2.5–3.0) .

- Anilofos : The phosphorodithioate group (logP ~1.8) reduces lipophilicity but enhances reactivity with biological targets .

- Nitroisoindole Derivative : The nitro group (strong electron-withdrawing) and aromatic isoindole ring lower solubility (logP ~3.5) but may improve membrane permeability .

Biological Activity

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, with the CAS number 1794741-48-2, is an organic compound that has garnered attention for its potential biological activities. This compound features an ester functional group, an isopropylamino moiety, and a 4-chlorophenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H16ClNO3

- Molecular Weight : 269.72 g/mol

- Structure : The compound's structure includes a 4-chlorophenyl group which may enhance its biological activity due to the electron-withdrawing nature of chlorine.

The biological activity of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in various biochemical pathways. The following potential mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes associated with inflammatory processes.

- Receptor Modulation : It could interact with receptors involved in pain and inflammation, leading to analgesic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Its ability to modulate pain pathways suggests potential use in pain management therapies.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in a rat model of adjuvant arthritis. Results indicated a significant reduction in edema and inflammatory markers compared to control groups. The effective dose was determined to be around 10 mg/kg, showcasing its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial properties that warrant further exploration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Isopropylamino)-2-oxoethyl 2-(4-fluorophenyl)acetate | Fluorophenyl Structure | Moderate anti-inflammatory |

| 2-(Isopropylamino)-2-oxoethyl 2-(4-bromophenyl)acetate | Bromophenyl Structure | Moderate antimicrobial |

| 2-(Isopropylamino)-2-oxoethyl 2-(4-methylphenyl)acetate | Methylphenyl Structure | Low anti-inflammatory |

Q & A

Q. How can low solubility in aqueous media be addressed to improve bioavailability?

- Methodology :

- Co-crystallization : Explore co-formers (e.g., cyclodextrins) to enhance solubility .

- Nanoformulation : Use particle size reduction (e.g., ball milling) or lipid-based carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.